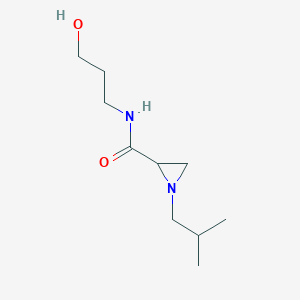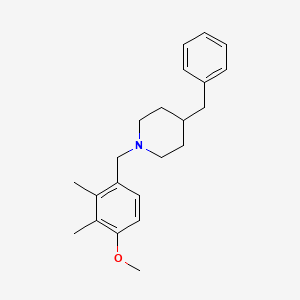
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide, also known as HPIBAC, is a chemical compound that has been widely used in scientific research. It is a member of the aziridine family of compounds, which are known for their reactivity and versatility in organic chemistry. HPIBAC has been studied extensively for its potential applications in various fields, including biomedical research and drug development.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the formation of covalent bonds between the compound and the target molecules. This results in the crosslinking of proteins and other biomolecules, which can lead to increased stability and enhanced functionality. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be related to its ability to crosslink bacterial cell wall components.
Biochemical and physiological effects:
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stabilize proteins and prevent their denaturation, which can be useful in a range of applications. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in lab experiments is its ability to crosslink proteins and other biomolecules, which can improve their stability and functionality. The compound is also relatively easy to synthesize and can be used in a range of applications. However, one limitation of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. One area of interest is the development of new drug delivery systems that use N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide as a crosslinking agent. Another area of interest is the use of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in the development of new antimicrobial agents. Additionally, further studies are needed to explore the potential toxic effects of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide and to determine the optimal concentrations for use in various applications.
合成法
The synthesis of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the reaction of 1-isobutyl-2-aziridinecarboxylic acid with 3-chloropropanol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been used extensively in scientific research as a crosslinking agent for proteins and other biomolecules. It is particularly useful for stabilizing proteins and preventing their denaturation, which can occur under certain conditions such as high temperature or extreme pH. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been used in the development of drug delivery systems, as it can be used to link drugs to specific target molecules.
特性
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)6-12-7-9(12)10(14)11-4-3-5-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLHDWHDGFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)